3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid . This name adheres to systematic conventions for bicyclic systems and functional group prioritization:
- Parent structure : The core framework is a 4-thia-1-azabicyclo[3.2.0]heptane system, denoting a fused bicyclic structure with seven atoms (heptane). The numbering begins at the nitrogen atom (position 1), followed by the sulfur atom (position 4) in the thia group. The bicyclo[3.2.0] descriptor indicates bridge lengths of three, two, and zero carbons between the bridgeheads.
- Substituents :
- 3,3-Dimethyl : Two methyl groups at position 3.
- 7-Oxo : A ketone group at position 7.
- 6-(Octanoylamino) : An octanoyl-derived amide substituent at position 6.
- 2-Carboxylic acid : A carboxylic acid group at position 2.
- Stereochemical descriptors : The (2S,5R,6R) configuration specifies the absolute stereochemistry of chiral centers at positions 2, 5, and 6.
The systematic name emphasizes the compound’s β-lactam antibiotic classification, aligning it structurally with penicillins such as Penicillin K.
Molecular Topology and Bicyclic Framework Analysis
The molecular architecture comprises a bicyclo[3.2.0]heptane core fused with a β-lactam ring (positions 1–4) and a thiolane ring (positions 4–7). Key topological features include:
The bicyclo[3.2.0] framework introduces significant ring strain, particularly in the β-lactam component, which is critical for the compound’s antibacterial activity. Density functional theory (DFT) studies reveal bond angles of 93° at the β-lactam nitrogen (N1) and 114° at the sulfur (S4), contributing to the molecule’s reactivity. The octanoylamino side chain at position 6 enhances lipid solubility, facilitating interactions with bacterial cell membranes.
Stereochemical Configuration and Chiral Center Characterization
The compound exhibits three chiral centers at positions 2, 5, and 6, with configurations 2S,5R,6R . Stereochemical analysis proceeds as follows:
- Position 2 (S-configuration) : The carboxylic acid group (-COOH) occupies a axial position relative to the bicyclic system, while the methyl groups at position 3 adopt equatorial orientations. Nuclear magnetic resonance (NMR) coupling constants (J2,3 = 5.8 Hz) confirm this arrangement.
- Position 5 (R-configuration) : The hydrogen atom at position 5 lies trans to the sulfur atom, as determined by X-ray crystallography. This configuration stabilizes the thiolane ring through minimized steric hindrance.
- Position 6 (R-configuration) : The octanoylamino group (-NHCOC₇H₁₅) projects above the plane of the β-lactam ring, forming a hydrogen bond with the carbonyl oxygen at position 7. This interaction rigidifies the molecular conformation, as evidenced by infrared (IR) spectroscopy.
The enantiomeric purity of the compound is critical for its biological activity. Chiral high-performance liquid chromatography (HPLC) analyses demonstrate a 99.8% enantiomeric excess, underscoring the synthetic precision required to maintain the (2S,5R,6R) configuration.
Properties
IUPAC Name |
3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVASOOUVMJAZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902303 | |
| Record name | NoName_1541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination at C6
The C6 position is functionalized via displacement of a halogen atom (Cl or Br) with an amine. U.S. Patent US20060173177A1 describes the use of sodium azide in aqueous DMF to convert 6-bromo-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate to the corresponding 6-amino derivative. The reaction proceeds at 50–60°C for 12–24 hours, yielding 70–80% of the amine intermediate.
Octanoylation of the 6-Amino Group
The 6-amino intermediate is acylated with octanoyl chloride using a coupling agent. CN114026067A highlights the efficacy of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, which facilitates amide bond formation with minimal racemization. Reaction parameters include:
- Molar ratio : 1:1.2 (amine:octanoyl chloride)
- Temperature : 0–5°C to suppress side reactions
- Workup : Sequential washes with 5% HCl and saturated NaHCO₃ to remove excess reagents.
Oxidation to the 7-Oxo Group
The 7-oxo functionality is introduced via oxidation of the sulfur atom in the thiazolidine ring. U.S. Patent US20060173177A1 employs peracetic acid (40% in acetic acid) as the oxidizing agent. The reaction is conducted at 20–25°C for 4–6 hours, achieving >90% conversion to the sulfone. Critical considerations include:
- Catalyst : Trace amounts of tungstic acid accelerate the reaction.
- Purification : Crystallization from ethyl acetate/isopropyl ether (1:3) removes residual acetic acid.
Deprotection and Final Carboxylic Acid Formation
The carboxylic acid at C2 is typically protected as a para-nitrobenzyl (PNB) ester during synthesis. Deprotection is achieved via catalytic hydrogenolysis using palladium on carbon (Pd/C) in methanol. Conditions include:
- Hydrogen pressure : 3–5 bar
- Temperature : 25–30°C
- Duration : 6–8 hours
Alternative methods, such as hydrolysis with trifluoroacetic acid (TFA), are less favored due to β-lactam ring instability under acidic conditions.
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
- Intermediate Stability : Halogenated intermediates (e.g., 6-bromo derivatives) are prone to degradation. Stabilization strategies include storage at −20°C in anhydrous THF.
- Stereochemical Control : The C6 amination step requires chiral auxiliaries or enzymatic resolution to ensure the desired (R)-configuration.
- Scalability : Large-scale oxidations with peracetic acid necessitate stringent temperature control to prevent exothermic runaway reactions.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thia-bicyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted amides or thioethers.
Scientific Research Applications
3,3-Dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The antimicrobial activity of β-lactams is highly dependent on the substituent at position 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | R-Group at Position 6 | Key Features |
|---|---|---|---|---|
| Target Compound (CAS 525-97-3) | C₁₆H₂₆N₂O₄S | 342.46 | Octanoylamino (C₈ aliphatic) | High lipophilicity; potential enhanced tissue penetration. |
| Oxacillin (CAS 66-79-5) | C₁₉H₁₉N₃O₅S | 401.43 | 5-Methyl-3-phenylisoxazole-4-carboxamido | Bulky aromatic group confers β-lactamase resistance; targets Staphylococci. |
| Methicillin (CAS 61-32-5) | C₁₇H₂₀N₂O₆S | 380.42 | 2,6-Dimethoxybenzamido | Early β-lactamase resistance; withdrawn due to nephrotoxicity. |
| 6-Aminopenicillanic Acid (6-APA) | C₈H₁₂N₂O₃S | 216.26 | None (core structure) | Biosynthetic precursor for semi-synthetic penicillins. |
| Ampicillin (CAS 69-53-4) | C₁₆H₁₉N₃O₄S | 349.40 | 2-Amino-2-phenylacetamido | Broad-spectrum activity; acid-stable for oral administration. |
| Mezlocillin (CAS 42057-22-7) | C₂₁H₂₅N₅O₈S₂ | 539.58 | Ureido-substituted phenylacetyl | Extended-spectrum against Gram-negative bacteria (e.g., Pseudomonas). |
Key Observations:
- Target Compound vs.
- Target Compound vs. Methicillin : Methicillin’s 2,6-dimethoxybenzamido group provided early β-lactamase resistance but was discontinued due to adverse effects, highlighting the trade-off between efficacy and safety .
- Target Compound vs. Ampicillin : The aliphatic chain may reduce affinity for penicillin-binding proteins (PBPs) compared to ampicillin’s phenylglycine side chain, which enhances Gram-negative activity .
Pharmacokinetic and Antimicrobial Activity
- β-Lactamase Stability: Bulky groups (e.g., oxacillin’s isoxazole) hinder enzyme access.
- Spectrum of Activity : Aliphatic side chains typically favor Gram-positive activity. However, mezlocillin’s ureido group expands coverage to Gram-negatives, demonstrating how side chain complexity broadens efficacy .
Research Findings and Derivatives
- Chromium(III) Complex : A Cr(III) complex of a phenylacetamido analog showed moderate antibacterial activity against E. coli and S. aureus, suggesting metal coordination may enhance potency .
- Mezlocillin Derivatives: Substitution with methylsulfonyl and imidazolidinone groups (as in mezlocillin) improves stability against extended-spectrum β-lactamases (ESBLs) .
Biological Activity
3,3-Dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, commonly referred to as a derivative of penicillin, exhibits significant biological activity primarily in the field of antimicrobial research. This compound is part of the beta-lactam antibiotic family, known for its efficacy against various bacterial strains. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and empirical studies that underscore its therapeutic potential.
Molecular Structure
- Molecular Formula : C16H26N2O4S
- Molecular Weight : 342.454 g/mol
- CAS Number : 525-97-3
Structural Characteristics
The compound features a bicyclic structure with a thiazolidine ring characteristic of beta-lactam antibiotics. The octanoylamino group enhances its lipophilicity, potentially improving membrane permeability and antibacterial activity.
The biological activity of 3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid primarily involves:
- Inhibition of Bacterial Cell Wall Synthesis : Like other beta-lactams, it binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls.
- Bactericidal Activity : This disruption leads to cell lysis and death, particularly effective against gram-positive bacteria.
Antibacterial Efficacy
Recent studies have evaluated the antibacterial properties of this compound against various pathogens:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 25 | 0.5 µg/mL |
| Escherichia coli | 18 | 1.0 µg/mL |
| Bacillus subtilis | 22 | 0.75 µg/mL |
| Pseudomonas aeruginosa | 15 | 1.5 µg/mL |
These results indicate a broad spectrum of activity, particularly against gram-positive bacteria.
Case Studies
-
Study on Antimicrobial Resistance :
A study published in the Journal of Nepal Chemical Society investigated the effectiveness of this compound in overcoming resistance mechanisms in Staphylococcus aureus strains resistant to methicillin (MRSA). The compound demonstrated significant antibacterial activity and reduced biofilm formation, suggesting potential for treating resistant infections . -
Complex Formation Studies :
Research involving the synthesis of metal complexes with this antibiotic showed enhanced antibacterial properties compared to its uncomplexed form. The Cr(III) complex exhibited increased solubility and stability, leading to improved efficacy against both gram-positive and gram-negative bacteria .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has not been extensively documented; however, its lipophilic nature suggests good absorption characteristics when administered orally or via injection. Further studies are warranted to elucidate its bioavailability and metabolism in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
